Methyl 4,6-dibromo-3-hydroxypicolinate
Overview
Description
“Methyl 4,6-dibromo-3-hydroxypicolinate” is a chemical compound with the molecular formula C7H5Br2NO3 . It has a molecular weight of 310.93 . It is commonly used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H5Br2NO3/c1-13-7(12)5-6(11)3(8)2-4(9)10-5/h2,11H,1H3 . This code provides a specific description of the molecule’s structure. The compound has a monoisotopic mass of 308.863617 Da .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . More detailed physical and chemical properties might be available in specialized chemical databases.Scientific Research Applications
Chemical Reactions and Structural Analysis
- Ammonolysis of 3-hydroxypicolinic acids, including derivatives similar to Methyl 4,6-dibromo-3-hydroxypicolinate, has been examined, highlighting the products and mechanisms of reactions under specific conditions. This study provided insights into the chemical behavior of hydroxypicolinic acids under ammonolysis (Moore, Kirk, & Newmark, 1979).
Sensing Properties and Material Applications
- Research on quinoline-based isomers, which share a structural resemblance to this compound, explored their fluorescence sensing properties for metal ions. Such compounds can serve as dual fluorescence chemosensors for detecting metal ions, indicating potential applications in environmental monitoring and bioimaging (Hazra et al., 2018).
Biological Interactions and Potential Therapeutic Applications
- The interaction of quaternary salts of picoline, structurally related to this compound, with membrane proteins through fluorescence quenching has been investigated. This research contributes to understanding the molecular interactions and structural exposure of membrane proteins, which could inform drug design and biological studies (Shinitzky & Rivnay, 1977).
Advanced Material Design and Optical Properties
- A computational study on Ir(III) complexes involving hydroxypicolinic acid analogs highlighted the effect of a hydroxyl group on phosphorescent properties. Insights from this study are valuable for designing high-efficiency, stable blue-emitting phosphors for applications in OLEDs and other photonic devices (Wang et al., 2017).
Complexation and Coordination Chemistry
- Cobalt(II) complexes with 3-hydroxypicolinic acid were studied using Raman and mid-infrared spectroscopy, supported by DFT vibrational calculations. Such research provides foundational knowledge for developing coordination compounds with specific electronic and structural properties, which could find applications in catalysis, material science, and molecular electronics (Furic et al., 2013).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305+P351+P338 . More detailed safety information can be found in the compound’s Material Safety Data Sheet (MSDS) .
Mechanism of Action
Result of Action
As this compound is relatively new to the scientific community, its effects at the molecular and cellular level are still being investigated .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially impact the activity of this compound .
Properties
IUPAC Name |
methyl 4,6-dibromo-3-hydroxypyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO3/c1-13-7(12)5-6(11)3(8)2-4(9)10-5/h2,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFLHCVLPYFOGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=N1)Br)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623251 | |
Record name | Methyl 4,6-dibromo-3-hydroxypyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80623251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321596-55-8 | |
Record name | Methyl 4,6-dibromo-3-hydroxy-2-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321596-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4,6-dibromo-3-hydroxypyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80623251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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